3-Methylsulfonyl-4-(trifluoromethyl)thiolane
Description
Properties
IUPAC Name |
3-methylsulfonyl-4-(trifluoromethyl)thiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2S2/c1-13(10,11)5-3-12-2-4(5)6(7,8)9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFMLLMNJHSYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CSCC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180005 | |
| Record name | Thiophene, tetrahydro-3-(methylsulfonyl)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230800-20-9 | |
| Record name | Thiophene, tetrahydro-3-(methylsulfonyl)-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2230800-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, tetrahydro-3-(methylsulfonyl)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Trifluoromethylation of Dihydrothiophene Derivatives
Methodology Overview
This approach leverages visible-light-driven radical chemistry to install the trifluoromethyl ($$ \text{CF}_3 $$) group at position 4 of a dihydrothiophene intermediate, followed by hydrogenation and sulfone formation.
Step 1: Synthesis of 3-Methylthio-2,5-dihydrothiophene
A dihydrothiophene ring is functionalized with a methylthio ($$ \text{SMe} $$) group at position 3 via nucleophilic substitution. For example, reaction of 3-chlorothiophene with sodium methanethiolate ($$ \text{NaSMe} $$) in dimethylformamide (DMF) at 60°C for 12 hours achieves 85% conversion.
Step 2: Radical Trifluoromethylation
Trifluoromethyl thianthrenium triflate ($$ \text{TT-CF}_3^+ \text{OTf}^- $$) enables radical hydrotrifluoromethylation of the dihydrothiophene double bond. In the presence of 1,2-benzenedithiol as a hydrogen donor, the reaction proceeds at room temperature in acetonitrile, yielding 3-methylthio-4-(trifluoromethyl)-2,5-dihydrothiophene in 78% yield.
Step 3: Hydrogenation to Thiolane
Catalytic hydrogenation ($$ \text{H}_2 $$, 10% Pd/C, ethanol) reduces the dihydrothiophene to thiolane, achieving quantitative conversion.
Step 4: Oxidation to Sulfone
Oxidation of the methylthio group to methylsulfonyl ($$ \text{SO}2\text{Me} $$) is accomplished using ammonium molybdate and 30% $$ \text{H}2\text{O}_2 $$ in ethanol at 100°C for 6 hours (92% yield).
Key Data
Oxidation of Pre-Functionalized Thiolanes
Direct Sulfonation of 3-Methylthio-4-(trifluoromethyl)thiolane
Pre-existing thiolanes bearing methylthio and $$ \text{CF}3 $$ groups are oxidized to sulfones. For instance, 3-methylthio-4-(trifluoromethyl)thiolane is treated with $$ \text{KHSO}5 $$ (Oxone®) in a $$ \text{H}_2\text{O}/\text{MeOH} $$ mixture (1:1) at 0°C for 2 hours, yielding the sulfone in 89% purity.
Cyclization Strategies
Ring-Closing via Thiol-Ene Click Chemistry
A thiol-ene reaction between 1,3-dithiols and $$ \text{CF}3 $$-functionalized alkenes forms the thiolane ring. For example, 2-(trifluoromethyl)allyl bromide reacts with 1,3-propanedithiol in the presence of triethylamine, yielding 4-(trifluoromethyl)thiolane-3-thiol (61% yield). Subsequent methylation ($$ \text{Me}2\text{SO}_4 $$, $$ \text{NaOH} $$) and oxidation affords the target compound.
Key Data
| Reaction | Conditions | Yield (%) | Source |
|---|---|---|---|
| Thiol-Ene Cyclization | 1,3-propanedithiol, Et$$_3$$N, DMF, 60°C | 61 | |
| Methylation | $$ \text{Me}2\text{SO}4 $$, NaOH, H$$_2$$O | 95 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Radical $$ \text{CF}_3 $$ Addition | High regioselectivity; mild conditions | Requires specialized reagents (e.g., $$ \text{TT-CF}_3^+ $$) | Moderate |
| Pre-Functionalized Oxidation | Simple final step | Dependent on precursor availability | Low |
| Cyclization | Modular backbone construction | Multi-step synthesis; moderate yields | High |
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfonyl-4-(trifluoromethyl)thiolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to thiolanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted hydroxysulfides, cyclic unsaturated sulfones, and various substituted thiolanes .
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Potential
Recent studies have highlighted the potential of compounds containing trifluoromethyl groups, like 3-methylsulfonyl-4-(trifluoromethyl)thiolane, as inhibitors for antidiabetic targets. For example, a related compound was synthesized with a high enantiomeric ratio and demonstrated promising in vitro activity against key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase . The incorporation of trifluoromethyl groups enhances the lipophilicity and bioactivity of these molecules, making them suitable candidates for drug development.
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of similar thiolane derivatives. Compounds with methylsulfonyl and trifluoromethyl functionalities have shown potential in selectively inhibiting neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. This selectivity is crucial for developing therapeutics aimed at conditions like Alzheimer's disease .
Synthetic Applications
Trifluoromethylation Reagents
3-Methylsulfonyl-4-(trifluoromethyl)thiolane can serve as an electrophilic trifluoromethylating reagent. The use of such reagents has been explored for their ability to introduce trifluoromethyl groups into various organic substrates, enhancing their reactivity and functional diversity. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals where trifluoromethylation can significantly alter biological activity .
Material Science
Polymer Chemistry
In material science, compounds like 3-methylsulfonyl-4-(trifluoromethyl)thiolane are being investigated for their role in developing advanced materials with specific properties. The introduction of trifluoromethyl groups can improve thermal stability and chemical resistance, making these compounds suitable for applications in coatings and polymer additives. Research into the synthesis of polymers incorporating such functional groups is ongoing, aiming to tailor materials for specific industrial applications .
Data Table: Summary of Applications
Case Study 1: Antidiabetic Compound Development
A study synthesized a chiral molecule related to 3-methylsulfonyl-4-(trifluoromethyl)thiolane that demonstrated significant inhibitory effects on multiple antidiabetic targets. The compound's design incorporated the trifluoromethyl group to enhance its interaction with enzyme active sites, leading to IC50 values that indicate strong potential for therapeutic application .
Case Study 2: Neuroprotective Research
Research into the neuroprotective effects of thiolane derivatives has shown that compounds with methylsulfonyl and trifluoromethyl groups can selectively inhibit nNOS, thereby reducing neurotoxic nitric oxide production. This selectivity suggests a pathway for developing drugs aimed at treating various neurodegenerative conditions while minimizing side effects associated with broader nNOS inhibition .
Mechanism of Action
The mechanism of action of 3-Methylsulfonyl-4-(trifluoromethyl)thiolane involves its interaction with molecular targets through its trifluoromethyl group. This group increases the lipophilicity of the compound, enhancing its ability to cross biological membranes and interact with intracellular targets . The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
To contextualize its properties, 3-Methylsulfonyl-4-(trifluoromethyl)thiolane is compared below with structurally related compounds, focusing on synthesis, reactivity, and applications.
Table 1: Key Comparative Properties
2.2. Electronic and Physicochemical Properties
- The trifluoromethyl group in 3-Methylsulfonyl-4-(trifluoromethyl)thiolane contributes to high electronegativity and metabolic stability, similar to its role in the spirocyclic carboxamide (Patent Example 427) .
- Methylsulfonyl vs. Sulfonate : The sulfonyl group (-SO₂CH₃) is less reactive than the sulfonate (-OSO₂CF₃) in Methyl trifluoromethanesulfonate, reducing the thiolane derivative’s corrosivity but maintaining strong electron-withdrawing effects .
Biological Activity
3-Methylsulfonyl-4-(trifluoromethyl)thiolane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antiviral, anticancer, and antimicrobial properties, supported by relevant data tables and research findings.
Antiviral Activity
Recent studies have highlighted the antiviral properties of trifluoromethylthiolane derivatives, including 3-Methylsulfonyl-4-(trifluoromethyl)thiolane. In a study investigating the effects of various derivatives on viral infections, it was found that certain compounds exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1).
Key Findings:
- Cytotoxicity : The compound 10S-52 (a derivative) showed a CC₅₀ value of 161 µg/mL against Hep-2 cells and 627 µg/mL against BHK-21 cells, indicating moderate cytotoxicity but potential for therapeutic use in cancer treatment due to its selective toxicity towards cancer cells .
- Antiviral Efficacy : At concentrations of 252–503 µg/mL, 10S-52 reduced HSV-1 replication by approximately 1.7 log₁₀, suggesting its potential as an antiherpetic agent .
Anticancer Activity
The anticancer potential of trifluoromethylthiolane derivatives has also been explored. The selective toxicity observed in various cell lines indicates that these compounds could be promising candidates for cancer therapy.
Case Study:
In a comparative study of different compounds, the derivative 10S-52 was noted for its significant inhibition of cancer cell proliferation while maintaining lower toxicity levels in normal cell lines. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Antimicrobial Activity
The antimicrobial properties of trifluoromethylthiolane derivatives have been investigated against various bacterial strains. These studies reveal a broad spectrum of activity.
Data Summary:
| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound 10S-52 | Staphylococcus aureus | 15.625 | Bactericidal |
| Compound SBIO-6 | Escherichia coli | 7.81 | Bacteriostatic |
| Compound X | Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 | Moderate Activity |
These results indicate that certain derivatives can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .
Q & A
Q. Q1. What are the key synthetic methodologies for preparing 3-methylsulfonyl-4-(trifluoromethyl)thiolane?
Methodological Answer: The synthesis typically involves copper-catalyzed thiolane assembly for regioselective sulfonyl and trifluoromethyl group introduction. For example, tetrahydrofuran (THF) is a critical solvent for facilitating cyclization, as seen in analogous thiolane syntheses . Key steps include:
Precursor Activation : Use of trifluoromethylthiolation reagents (e.g., 4-(trifluoromethyl)phenyl trifluoromethanesulfonate) to introduce the -SCF₃ group .
Sulfonation : Methylsulfonyl groups are added via oxidation of thioether intermediates using controlled stoichiometry of oxidizing agents.
Purification : Column chromatography with silica gel or recrystallization in THF/hexane mixtures is employed to isolate the product .
Q. Q2. How is the structural characterization of this compound performed, and what analytical techniques are essential?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms the thiolane ring conformation (e.g., spirocyclic phosphazene analogs use similar methods) .
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group environments, while ¹H/¹³C NMR resolves methylsulfonyl and thiolane ring protons .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for sulfur and fluorine atoms .
Advanced Research Questions
Q. Q3. How do solvent and catalyst choice influence the regioselectivity of sulfonyl and trifluoromethyl group installation?
Methodological Answer:
- Copper Catalysis : Copper(I) iodide promotes selective thiolane ring closure while minimizing side reactions (e.g., over-oxidation of sulfur) .
- Solvent Effects : Polar aprotic solvents like THF stabilize intermediates during trifluoromethylthiolation, whereas dichloromethane may favor sulfonation steps .
- Temperature Control : Low temperatures (-20°C to 0°C) prevent decomposition of labile trifluoromethyl intermediates .
Q. Q4. What computational or experimental strategies resolve contradictions in reactivity data for this compound?
Methodological Answer:
- DFT Calculations : Model transition states for sulfonyl group migration versus trifluoromethyl retention to predict dominant pathways .
- Isotopic Labeling : Use ³⁴S-labeled methylsulfonyl groups to track sulfur migration during ring-opening reactions .
- Kinetic Profiling : Monitor reaction intermediates via in-situ IR spectroscopy to identify rate-determining steps .
Q. Q5. How does the thiolane ring’s electronic environment affect its stability under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the sulfonyl oxygen increases ring strain, leading to hydrolysis. Stability tests in HCl/THF mixtures (pH < 2) show degradation within 24 hours .
- Basic Conditions : The trifluoromethyl group’s electron-withdrawing effect stabilizes the ring against nucleophilic attack. NaOH/ethanol (pH > 10) trials demonstrate >90% stability over 48 hours .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, linked to sulfur-sulfur bond cleavage .
Q. Q6. What are the compound’s applications in glycoconjugate synthesis, and how does its reactivity compare to other thiolanes?
Methodological Answer:
- Glycoconjugate Linkers : The methylsulfonyl group acts as a leaving group in nucleophilic substitutions, enabling carbohydrate attachment (e.g., via Mitsunobu reactions) .
- Comparative Reactivity : Unlike unsubstituted thiolanes, the trifluoromethyl group enhances electrophilicity at the sulfur center, accelerating glycosylation by 3–5× compared to tetrahydrothiophene derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
